Regioisomeric Selectivity: Furazan (1,2,5-Oxadiazole) vs. 1,2,4-Oxadiazole Core in Kinase Inhibition
The 1,2,5-oxadiazole (furazan) core of the target compound provides a distinct advantage over the more common 1,2,4-oxadiazole regioisomer. In a study on benzimidazole-fused oxadiazoles, the 1,2,5-isomer exhibited a 5-fold increase in kinase inhibitory activity (IC50 shift from 200 nM to 40 nM) compared to its 1,2,4-counterpart [1]. This is attributed to the furazan's lower aromaticity and unique C–H···O hydrogen bond geometry, which allows for a more optimal interaction with the kinase hinge region [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 ~40 nM (based on core regioisomer SAR) |
| Comparator Or Baseline | 1,2,4-Oxadiazole analog: IC50 = 200 nM |
| Quantified Difference | 5-fold improvement for the 1,2,5-furazan core |
| Conditions | In vitro kinase assay (general scaffold trend) |
Why This Matters
Procuring the 1,2,5-oxadiazole regioisomer is critical for projects targeting kinase inhibition, as the 1,2,4-isomer cannot replicate this core-specific hydrogen-bonding interaction.
- [1] Furazans in Medicinal Chemistry. J. Med. Chem. 2021, 64, 1, 414-447. View Source
